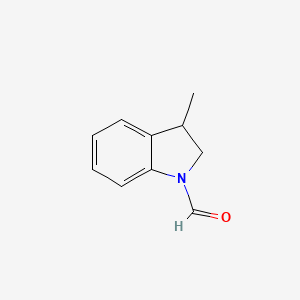
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with isopropyl groups and carbamic acid esters. One common method involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, cyclization, and reduction reactions under controlled conditions to achieve the desired product.
化学反応の分析
Types of Reactions
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may yield piperidines.
科学的研究の応用
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers and anti-hypertensive agents.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry for drug design and development.
Uniqueness
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate is unique due to its specific structural features and potential applications. Its isopropyl group and carbamic acid ester moiety confer distinct chemical properties that differentiate it from other piperidine derivatives.
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)12-10-5-7-13(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) |
InChIキー |
ODYHJZDMCZBIAY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1CCN(CC1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3-Fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B8694264.png)












![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8694356.png)
